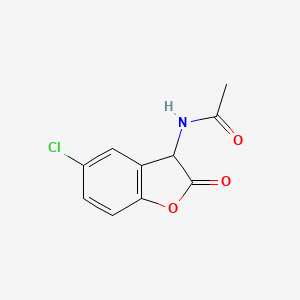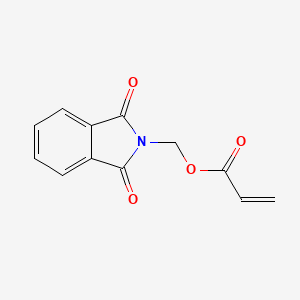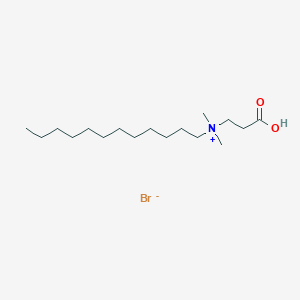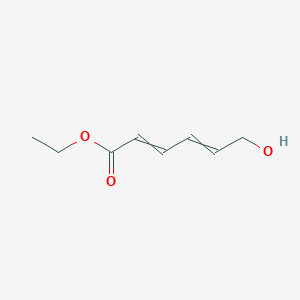
Ethyl 6-hydroxyhexa-2,4-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-hydroxyhexa-2,4-dienoate is an organic compound with the molecular formula C8H12O3 It is a derivative of hexadienoic acid, characterized by the presence of an ethyl ester group and a hydroxyl group on the sixth carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 6-hydroxyhexa-2,4-dienoate can be synthesized through several methods. One common approach involves the selective synthesis of conjugated dienoic esters via alkyne elementometalation and palladium-catalyzed cross-coupling reactions . This method ensures high stereoselectivity and purity of the product.
Another method involves the oxidation of specific precursors followed by Wittig olefination. For instance, the one-pot oxidation of a precursor by barium manganate followed by Wittig olefination using (carboethoxymethylene)triphenylphosphorane has been reported as an efficient method .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using palladium-catalyzed cross-coupling reactions. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-hydroxyhexa-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds in the diene system can be reduced to form saturated esters.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include barium manganate and other metal oxides.
Reduction: Hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Various reagents such as halides and acids can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated esters.
Applications De Recherche Scientifique
Ethyl 6-hydroxyhexa-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of flavors, fragrances, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl 6-hydroxyhexa-2,4-dienoate involves its interaction with specific molecular targets and pathways. For instance, it can undergo enzymatic reactions leading to the formation of bioactive metabolites. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl hexa-2,4-dienoate: Similar in structure but lacks the hydroxyl group.
Ethyl 2,4-dimethyl-2,4-hexadienoate: Contains additional methyl groups on the diene system.
Uniqueness
Ethyl 6-hydroxyhexa-2,4-dienoate is unique due to the presence of the hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications .
Propriétés
Numéro CAS |
41108-71-8 |
|---|---|
Formule moléculaire |
C8H12O3 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
ethyl 6-hydroxyhexa-2,4-dienoate |
InChI |
InChI=1S/C8H12O3/c1-2-11-8(10)6-4-3-5-7-9/h3-6,9H,2,7H2,1H3 |
Clé InChI |
ISAAJWKJMFDIDV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=CC=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![s-(3-{[5-(Cyclooctyloxy)pentyl]amino}propyl) hydrogen sulfurothioate](/img/structure/B14666486.png)
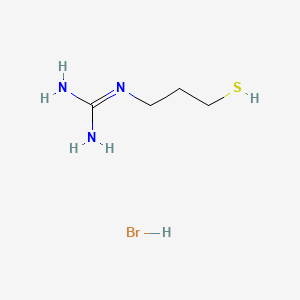

![2-{Bis[4-(diethylamino)phenyl]methyl}-5-(dimethylamino)benzoic acid](/img/structure/B14666524.png)


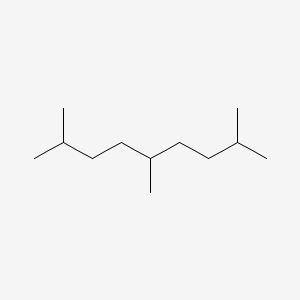
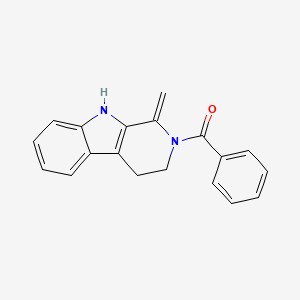

![Butyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14666584.png)

